

Executive Summary: Navigating the Isomeric Data Landscape

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Compound of Interest

Compound Name:	1-(2- Isothiocyanatophenyl)ethanone
CAS No.:	134470-65-8
Cat. No.:	B163979

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A crucial first step in the study of **1-(2-isothiocyanatophenyl)ethanone** is recognizing the current data landscape. As of this writing, a dedicated PubChem Compound Identifier (CID) for the ortho-isomer, **1-(2-isothiocyanatophenyl)ethanone**, is not readily found. However, its para-isomer, 1-(4-isothiocyanatophenyl)ethanone, is well-documented with PubChem CID 242779.[1][2] This guide will, therefore, use the data for the para-isomer as a foundational reference, supplemented with established principles of isothiocyanate synthesis and characterization to provide a comprehensive profile of the target ortho-compound.

The isothiocyanate functional group (-N=C=S) is a cornerstone of many biologically active compounds, known for a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This inherent bioactivity makes phenyl isothiocyanates, such as the subject of this guide, compelling targets for further investigation.

Physicochemical and Structural Properties: A Comparative Analysis

The structural and physicochemical properties of **1-(2-isothiocyanatophenyl)ethanone** can be inferred from the known data of its para-isomer (CID 242779). The primary difference will be the position of the isothiocyanate group on the phenyl ring, which will influence properties such as dipole moment and crystal packing.

Table 1: Computed Properties of 1-(4-isothiocyanatophenyl)ethanone (CID 242779)

Property	Value	Source
Molecular Formula	C9H7NOS	PubChem[1]
Molecular Weight	177.22 g/mol	PubChem[1]
XLogP3	3	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	177.02483502 Da	PubChem[1]
Topological Polar Surface Area	61.5 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

These computed properties for the para-isomer provide a reliable baseline for what can be expected for the ortho-isomer.

Synthesis of 1-(2-Isothiocyanatophenyl)ethanone: A Proposed Protocol

The synthesis of aromatic isothiocyanates from primary amines is a well-established transformation in organic chemistry.[3][5] A common and effective method involves the formation of a dithiocarbamate salt, followed by desulfurization.[5]

Proposed Synthetic Pathway

The most direct route to **1-(2-isothiocyanatophenyl)ethanone** is from its corresponding amine, 1-(2-aminophenyl)ethanone.



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Caption: Proposed two-step synthesis of **1-(2-isothiocyanatophenyl)ethanone**.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of isothiocyanates.^{[5][6]}

Step 1: Formation of the Dithiocarbamate Salt

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-aminophenyl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Add a base, for example, triethylamine (2.5 equivalents).
- Cool the mixture in an ice bath to 0 °C.
- Slowly add carbon disulfide (1.5 equivalents) dropwise to the stirred solution.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting amine. The formation of the dithiocarbamate salt is typically observed.

Step 2: Desulfurization to the Isothiocyanate

- To the solution containing the in-situ generated dithiocarbamate salt, add a desulfurizing agent. A modern and effective reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻).^[6] Add this reagent (1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 30-60 minutes. The progress of the reaction can be monitored by TLC.

- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **1-(2-isothiocyanatophenyl)ethanone**.

Spectroscopic and Analytical Characterization

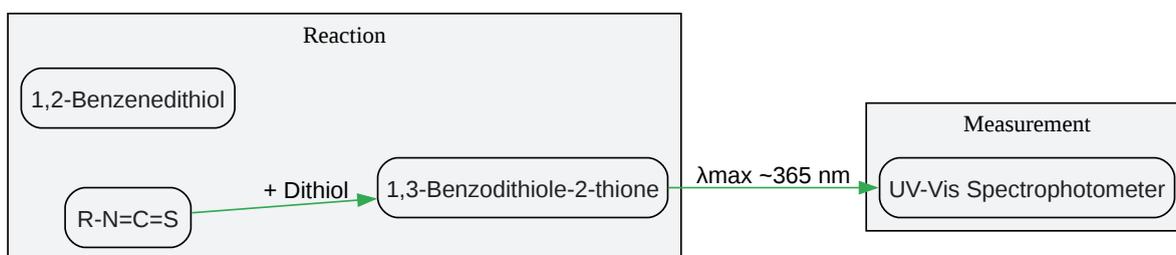
The identity and purity of the synthesized **1-(2-isothiocyanatophenyl)ethanone** should be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

Technique	Expected Features	Rationale/Reference
Infrared (IR) Spectroscopy	Strong, broad absorption band between 2000-2200 cm^{-1}	Characteristic asymmetric stretching vibration of the -N=C=S group.
Absorption band around 1680 cm^{-1}	C=O stretching of the ketone.	
^1H NMR Spectroscopy	Aromatic protons (multiplets) in the range of 7.0-8.0 ppm.	
Methyl protons (singlet) around 2.5 ppm.		
^{13}C NMR Spectroscopy	Carbonyl carbon signal around 195-200 ppm.	
Isothiocyanate carbon signal around 130-140 ppm.		
Mass Spectrometry (MS)	Molecular ion peak corresponding to the exact mass (177.0248 Da).	[1]

Quantitative Analysis

A reliable method for the quantification of isothiocyanates involves their reaction with vicinal dithiols, such as 1,2-benzenedithiol. This reaction produces a 1,3-benzodithiole-2-thione, which has a strong UV absorbance and can be readily quantified by spectrophotometry.[7]



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Caption: Workflow for the quantitative analysis of isothiocyanates.

Potential Biological Activity and Research

Applications

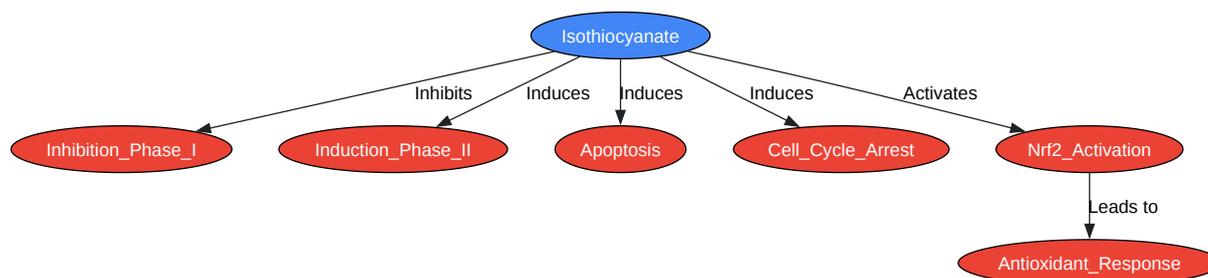
Isothiocyanates are a well-studied class of compounds with significant potential in drug discovery. Their biological effects are often attributed to their ability to modulate various cellular pathways.

Anticancer Potential

Many isothiocyanates, including phenethyl isothiocyanate (PEITC) and sulforaphane, have demonstrated potent anticancer properties.[4][8][9] These effects are mediated through multiple mechanisms:

- **Modulation of Detoxifying Enzymes:** Isothiocyanates can induce phase II detoxification enzymes while inhibiting phase I enzymes, leading to the detoxification of carcinogens.[9]

- Induction of Apoptosis and Cell Cycle Arrest: They can trigger programmed cell death and halt the proliferation of cancer cells.[9]
- Activation of Nrf2 Pathway: Isothiocyanates are known activators of the Nrf2 transcription factor, which upregulates the expression of antioxidant and cytoprotective genes.[4]



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Caption: Key anticancer mechanisms of isothiocyanates.

Given these established activities, **1-(2-isothiocyanatophenyl)ethanone** represents a valuable candidate for screening in anticancer assays. Its unique substitution pattern may offer novel structure-activity relationships.

Conclusion

While a dedicated PubChem entry for **1-(2-isothiocyanatophenyl)ethanone** is not currently available, a comprehensive understanding of this compound can be achieved through a scientifically rigorous approach. By leveraging data from its well-characterized para-isomer and the extensive literature on isothiocyanate chemistry, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The protocols and data presented herein are intended to empower researchers to confidently explore the scientific potential of this and related molecules.

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